molecular formula C16H19BrN4 B6473240 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640845-58-3

4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6473240
CAS No.: 2640845-58-3
M. Wt: 347.25 g/mol
InChI Key: UEEIHHBZDTWMRH-UHFFFAOYSA-N
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Description

4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common method starts with the bromination of phenylethylamine to obtain 4-bromophenylethylamine. This intermediate is then reacted with piperazine to form 4-[2-(4-bromophenyl)ethyl]piperazine. Finally, this compound is coupled with a pyrimidine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c17-15-3-1-14(2-4-15)6-8-20-9-11-21(12-10-20)16-5-7-18-13-19-16/h1-5,7,13H,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEIHHBZDTWMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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